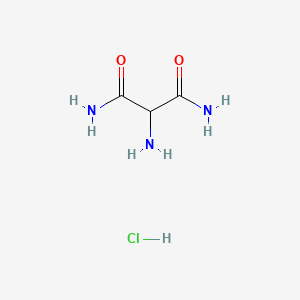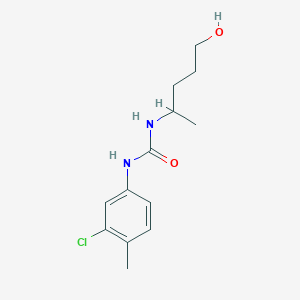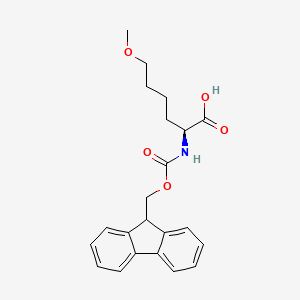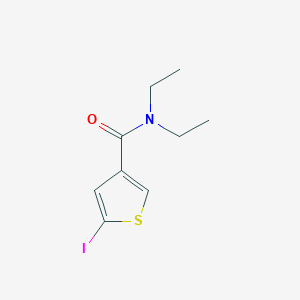
N,N-diethyl-5-iodothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-iodothiophene-3-carboxamide is an organic compound with the molecular formula C9H12INOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and the carboxamide group in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-iodothiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the carboxamide group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the thiophene ring. The carboxamide group can then be introduced through a reaction with diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and amide formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the 5-position of the thiophene ring.
Scientific Research Applications
N,N-diethyl-5-iodothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown promise.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N,N-diethyl-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-5-bromothiophene-3-carboxamide
- N,N-diethyl-5-chlorothiophene-3-carboxamide
- N,N-diethyl-5-fluorothiophene-3-carboxamide
Uniqueness
N,N-diethyl-5-iodothiophene-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. These properties can influence its reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C9H12INOS |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
N,N-diethyl-5-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C9H12INOS/c1-3-11(4-2)9(12)7-5-8(10)13-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZXJLZQUBYHDBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
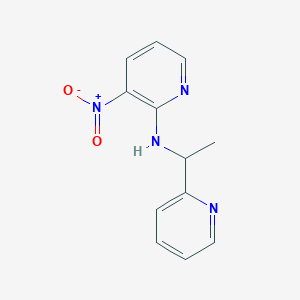
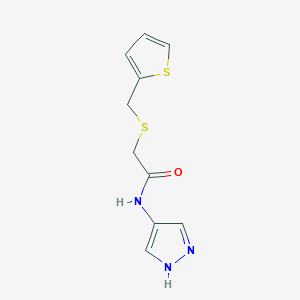

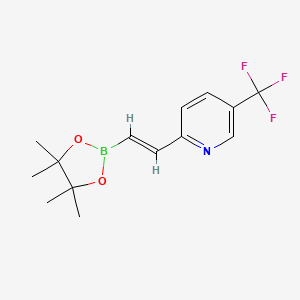

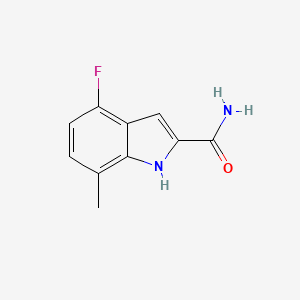
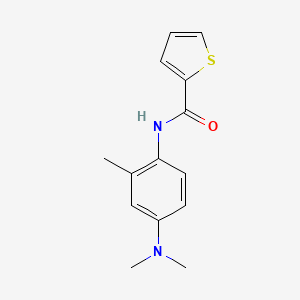

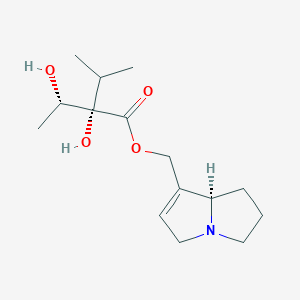
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
